Biotin-PEG3-hydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

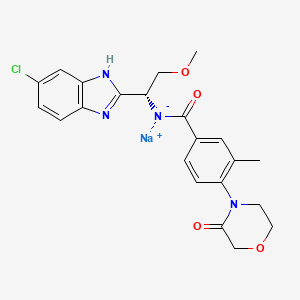

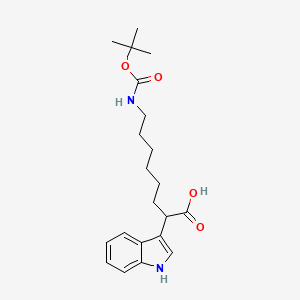

Biotin-PEG3-hydrazide is a hydrazide-activated biotinylation reagent . It is used to label glycoproteins and carbohydrate-containing compounds that have oxidizable sugars or aldehydes . The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds .

Molecular Structure Analysis

The molecular formula of this compound is C19H35N5O6S . Its molecular weight is 461.6 .Chemical Reactions Analysis

This compound reacts with an aldehyde to form semi-permanent hydrazone bonds . This reaction is utilized in its role as a biotinylation reagent.Physical And Chemical Properties Analysis

This compound has a molecular weight of 461.6 . It is a reagent grade compound .科学的研究の応用

Biofunctionalization of Nanospheres : Biotin-PEG3-hydrazide has been used in the biofunctionalization of fluorescent-magnetic-bifunctional nanospheres. These nanospheres can be covalently coupled with IgG, avidin, and biotin, leading to their application in biomedical fields such as visual sorting and manipulation of apoptotic cells (Wang et al., 2005).

Construction of Polymeric Nanoparticles : It has been used in the construction of multifunctionalizable, core-cross-linked polymeric nanoparticles. These nanoparticles, created through the reaction of hydrazide-containing copolymers with aldehyde-functionalized biotin, have potential applications in protein recognition (Wang et al., 2014).

Nonradioactive Hybridization Probes : this compound plays a role in creating nonradioactive hybridization probes. The interaction of biotin hydrazide with unpaired cytosine residues has been explored, offering a method for introducing biotin into nucleic acids for non-isotopic hybridization (Reisfeld et al., 1987).

Biotinylation of Antibodies : The compound has been used in the biotinylation of antibodies via sugar moieties. This method involves the generation of aldehydes specifically on the oligosaccharide moieties of antibodies, which can then interact with biotin hydrazide (O'Shannessy, 1990).

Detection of Biomarkers : Biotin-PEG-linked gold nanoparticle probes synthesized using biotin-PEG have been used for the simultaneous detection of protein and nucleic acid targets. This method holds significant potential for clinical diagnosis of diseases, especially in cases where sample amounts are limited (Scott et al., 2017).

Protein Carbonylation Studies : this compound is involved in the study of protein carbonylation. A cleavable biotin tagging reagent incorporating this compound has been developed to enrich and identify carbonylation sites in proteins, enhancing proteomic analyses of protein carbonylation (Coffey & Gronert, 2015).

Drug Delivery Systems : It has been used in the development of "SMART" drug delivery systems, particularly in the creation of targeted long-circulating PEGylated liposomes and PEG-phosphatidylethanolamine-based micelles. These systems are designed to respond to local stimuli, such as decreased pH values in tumors, thereby enhancing the targeted delivery of therapeutic agents (Sawant et al., 2006).

Enhanced Nucleic Acid Crosslinking : this compound has been used to enhance the efficacy of nucleic acid crosslinkers, particularly in the synthesis of a new probe (AP3B) which is more effective than the commercially available compound EZ-link psoralen-PEG3-biotin for biotinylation of DNA and RNA (Wielenberg et al., 2020).

作用機序

Safety and Hazards

Biotin-PEG3-hydrazide should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be used only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . After handling, thorough washing is recommended . It should be stored in closed vessels at -18℃ for long term storage .

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMSZDYSRRYIJV-MPGHIAIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)